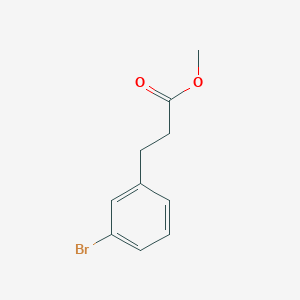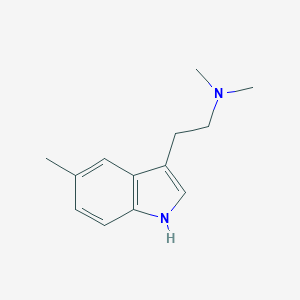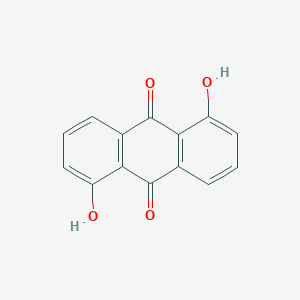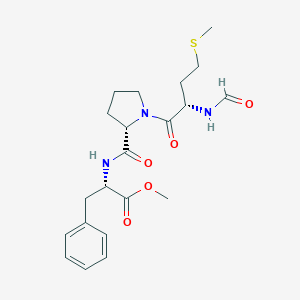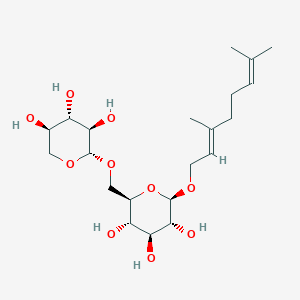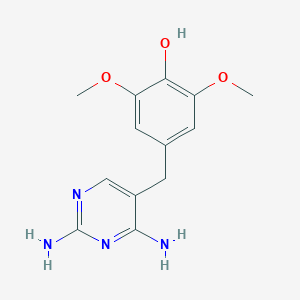
4-脱甲基甲氧苄啶
描述
4-羟基三甲氧苄胺是三甲氧苄胺的衍生物,三甲氧苄胺是一种众所周知的抗菌剂。其特征是在三甲氧苄胺分子的第四位存在一个羟基。 4-羟基三甲氧苄胺的化学式为 C14H18N4O4,分子量为 306.32 g/mol 。该化合物主要因其潜在的抗菌特性及其作为三甲氧苄胺代谢产物的作用而被研究。
科学研究应用
4-Hydroxytrimethoprim has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of trimethoprim metabolites.
Biology: The compound is studied for its potential antibacterial properties and its role in bacterial resistance mechanisms.
Medicine: Research focuses on its pharmacokinetics and potential therapeutic applications as an antibacterial agent.
Industry: It is used in the development of new antibacterial drugs and as a quality control standard in pharmaceutical manufacturing
作用机制
4-羟基三甲氧苄胺通过抑制二氢叶酸还原酶发挥其抗菌作用。这种酶对于四氢叶酸的合成至关重要,四氢叶酸是细菌 DNA 和 RNA 产生的必要物质。通过抑制这种酶,4-羟基三甲氧苄胺破坏细菌细胞复制并导致细胞死亡。 分子靶标是细菌二氢叶酸还原酶,所涉及的途径是叶酸合成途径 .
类似化合物:
三甲氧苄胺: 母体化合物,广泛用作抗菌剂。
3-脱甲基三甲氧苄胺: 三甲氧苄胺的另一种代谢产物,具有类似的抗菌特性。
甲氨蝶呤: 一种抗叶酸药物,用于治疗癌症和自身免疫性疾病。
独特性: 4-羟基三甲氧苄胺的独特性在于羟基的存在,这会影响其药代动力学和药效学。 这种修饰有可能增强其抗菌活性并降低与三甲氧苄胺相比的耐药性 .
生化分析
Biochemical Properties
4-Demethyltrimethoprim interacts with the enzyme DHFR, inhibiting its activity . This interaction prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides and certain amino acids . The nature of this interaction is competitive, with 4-Demethyltrimethoprim binding to the active site of DHFR and preventing the binding of its natural substrate .
Cellular Effects
The inhibition of DHFR by 4-Demethyltrimethoprim has profound effects on cellular processes. It disrupts the synthesis of nucleotides and amino acids, which in turn affects DNA replication, RNA transcription, and protein synthesis . This can lead to cell cycle arrest and ultimately cell death .
Molecular Mechanism
4-Demethyltrimethoprim exerts its effects at the molecular level by binding to the active site of DHFR, preventing the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate . This binding interaction is competitive, meaning that 4-Demethyltrimethoprim and dihydrofolate compete for the same binding site on the enzyme .
Temporal Effects in Laboratory Settings
The effects of 4-Demethyltrimethoprim in laboratory settings can vary over time. Initially, the compound may exert a strong inhibitory effect on DHFR, leading to a rapid decrease in cellular functions dependent on nucleotide and amino acid synthesis .
Dosage Effects in Animal Models
The effects of 4-Demethyltrimethoprim in animal models can vary with dosage . At lower doses, the compound may exert a therapeutic effect by inhibiting the growth of bacteria. At higher doses, 4-Demethyltrimethoprim may cause adverse effects, potentially due to the disruption of normal cellular processes .
Metabolic Pathways
4-Demethyltrimethoprim is involved in the folate metabolic pathway . It interacts with the enzyme DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate . This can affect the levels of these metabolites in the cell, as well as the flux through the pathway .
Transport and Distribution
Given its structural similarity to trimethoprim, it is likely that it is transported into cells via passive diffusion or active transport mechanisms .
Subcellular Localization
Given its role as an inhibitor of DHFR, it is likely that it localizes to the cytoplasm where this enzyme is found .
准备方法
合成路线和反应条件: 4-羟基三甲氧苄胺的合成通常涉及三甲氧苄胺的羟基化。一种常见的方法是使用合适的催化剂在受控条件下进行催化羟基化。 反应在有机溶剂中进行,产物使用色谱技术进行纯化 .
工业生产方法: 4-羟基三甲氧苄胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高效反应器和连续流动系统以确保产品质量的一致性。 纯化过程经过优化,以实现适合药物应用的高收率和纯度水平 .
化学反应分析
反应类型: 4-羟基三甲氧苄胺经历各种化学反应,包括:
氧化: 羟基可以被氧化形成相应的酮或醛。
还原: 该化合物可以被还原以去除羟基,恢复到三甲氧苄胺。
取代: 在适当的条件下,羟基可以被其他官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 氯化亚砜或三溴化磷等试剂可用于取代反应。
主要产品:
氧化: 形成酮或醛。
还原: 形成三甲氧苄胺。
取代: 根据所用试剂的不同,形成各种取代衍生物.
4. 科研应用
4-羟基三甲氧苄胺在科学研究中有多种应用:
化学: 它被用作分析化学中用于研究三甲氧苄胺代谢产物的参考标准。
生物学: 该化合物因其潜在的抗菌特性及其在细菌耐药机制中的作用而被研究。
医学: 研究集中在其药代动力学和作为抗菌剂的潜在治疗应用。
相似化合物的比较
Trimethoprim: The parent compound, used widely as an antibacterial agent.
3-Desmethyltrimethoprim: Another metabolite of trimethoprim with similar antibacterial properties.
Methotrexate: An antifolate drug used in cancer therapy and autoimmune diseases.
Uniqueness: 4-Hydroxytrimethoprim is unique due to the presence of the hydroxyl group, which can influence its pharmacokinetics and pharmacodynamics. This modification can potentially enhance its antibacterial activity and reduce resistance compared to trimethoprim .
属性
IUPAC Name |
4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-19-9-4-7(5-10(20-2)11(9)18)3-8-6-16-13(15)17-12(8)14/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOCGNHBIFZCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877223 | |
| Record name | 2,4-NH2PYRIMIDINE,5(35MEO-4-OH)BENZYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21253-58-7 | |
| Record name | 4-[(2,4-Diamino-5-pyrimidinyl)methyl]-2,6-dimethoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21253-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Demethyltrimethoprim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021253587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-NH2PYRIMIDINE,5(35MEO-4-OH)BENZYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-DEMETHYLTRIMETHOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N775B87UF5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway of trimethoprim (TMP) in pigs, and how does this relate to 4-hydroxytrimethoprim?
A1: In pigs, trimethoprim (TMP) undergoes O-demethylation as a primary metabolic pathway. [] This process leads to the formation of 4-hydroxytrimethoprim (M1), along with another metabolite, 3-hydroxytrimethoprim (M4). These metabolites are then extensively glucuronidated. [] Therefore, 4-hydroxytrimethoprim is a significant metabolite of TMP in pigs.
Q2: How is 4-hydroxytrimethoprim primarily excreted in pigs?
A2: Following glucuronidation, the 4-hydroxytrimethoprim conjugate is primarily eliminated via tubular secretion in the kidneys. [] This active excretion pathway contributes significantly to the overall elimination of 4-hydroxytrimethoprim from the pig's body.
Q3: Does the co-administration of sulfamethoxazole influence the metabolism of trimethoprim in rats?
A3: Interestingly, the presence of sulfamethoxazole does not impact the absorption, distribution, excretion, or metabolism of trimethoprim in rats. [] This suggests that the metabolic pathways of trimethoprim, including the formation of 4-hydroxytrimethoprim, remain unaffected even when administered alongside sulfamethoxazole.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


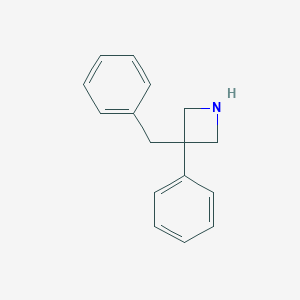
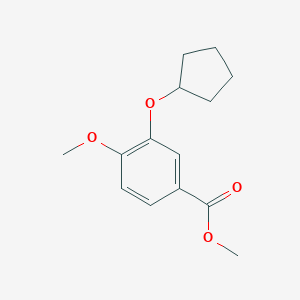
![2-Nitro-3-methyl-9H-pyrido[2,3-b]indole](/img/structure/B121724.png)
![10-methyl-4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B121733.png)
![[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium](/img/structure/B121734.png)
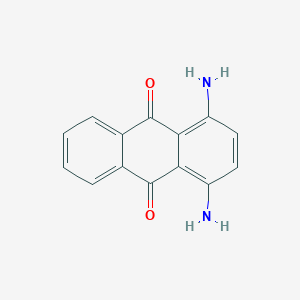

![1-methyl-3-nitro-5H-pyrido[4,3-b]indole](/img/structure/B121744.png)
